

An In-depth Technical Guide to trans-3,5-Dimethylmorpholine Hydrochloride

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Compound of Interest

Compound Name: *3,5-Dimethylmorpholine hydrochloride*

Cat. No.: *B1315185*

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Abstract

trans-**3,5-Dimethylmorpholine hydrochloride** is a heterocyclic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and potential pharmacological properties. While experimental data for this specific salt is limited in publicly available literature, this document compiles available information on the parent compound and related derivatives to offer insights for research and development. This guide includes tabulated data, potential synthetic approaches, and descriptions of relevant biological signaling pathways.

Chemical and Physical Properties

trans-**3,5-Dimethylmorpholine hydrochloride** is the hydrochloride salt of the trans-isomer of 3,5-dimethylmorpholine. The addition of hydrochloric acid to the basic nitrogen of the morpholine ring results in a salt that typically exhibits increased water solubility and crystallinity compared to the free base.

Table 1: Chemical and Physical Properties of trans-**3,5-Dimethylmorpholine Hydrochloride** and Related Compounds

Property	trans-3,5-Dimethylmorpholine Hydrochloride	3,5-Dimethylmorpholine (Parent Compound)
Molecular Formula	C ₆ H ₁₄ ClNO[1][2]	C ₆ H ₁₃ NO[3][4]
Molecular Weight	151.64 g/mol [1][2]	115.17 g/mol [3][4]
CAS Number	1542268-31-4, 2757083-05-7[1]	123-57-9 (unspecified isomers) [3][4]
Appearance	Solid (expected)	Liquid
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Expected to be soluble in water.	Generally soluble in water and common organic solvents like ethanol and acetone.[5]
pKa	Data not available	Data not available

Note: Much of the experimental data for the hydrochloride salt is not readily available in the public domain. Properties are based on chemical principles and data from the parent compound.

Synthesis and Characterization

A detailed, experimentally verified protocol for the stereoselective synthesis of **trans-3,5-dimethylmorpholine hydrochloride** is not widely published. However, general synthetic strategies for morpholine derivatives can be adapted. One potential approach involves the cyclization of an appropriately substituted diol or amino alcohol. The formation of the hydrochloride salt is a standard procedure involving the treatment of the free base with hydrochloric acid.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway for **trans-3,5-Dimethylmorpholine hydrochloride**.

Characterization:

The identity and purity of **trans-3,5-dimethylmorpholine hydrochloride** would be confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the carbon-hydrogen framework and the trans stereochemistry through analysis of coupling constants.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (from the hydrochloride salt) and C-O-C stretches of the morpholine ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

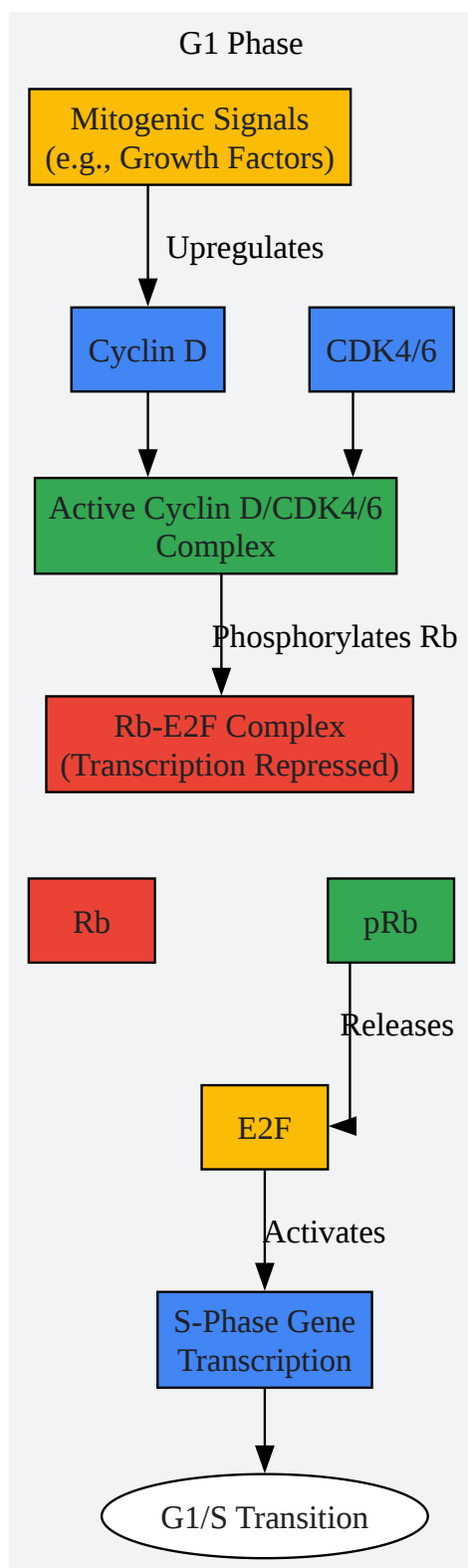
Pharmacological Properties and Potential Mechanism of Action

While direct pharmacological studies on **trans-3,5-dimethylmorpholine hydrochloride** are scarce, the parent compound, 3,5-dimethylmorpholine, has been noted for its potential anticancer activity.[6] It has been suggested to be active against cell lines resistant to CDK4/6 inhibitors.[6] This points towards a potential mechanism of action involving the cell cycle regulatory machinery.

The CDK4/6 Signaling Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[7]

CDK4/6 Signaling Pathway Diagram:



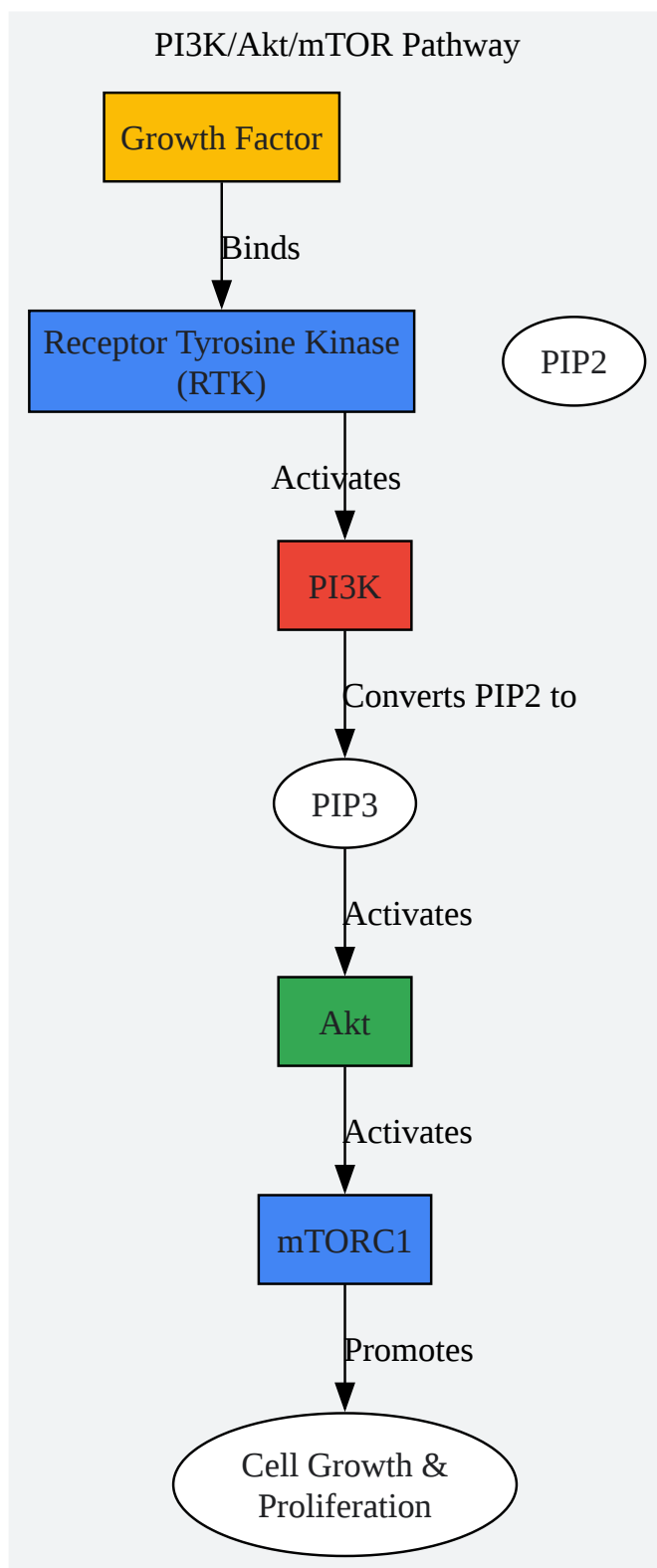
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Caption: The CDK4/6 pathway's role in the G1-S phase transition of the cell cycle.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its dysregulation is also a common feature in many cancers.[8][9] Given that morpholine-containing compounds have been investigated as inhibitors of this pathway, it represents another potential area of investigation for trans-**3,5-dimethylmorpholine hydrochloride**.

PI3K/Akt/mTOR Signaling Pathway Diagram:



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Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed experimental protocols for **trans-3,5-dimethylmorpholine hydrochloride** are not readily available. However, the following are general methodologies that would be applicable for its study.

In Vitro CDK4/6 Kinase Assay (General Protocol)

This assay would be used to determine the direct inhibitory effect of the compound on CDK4/6 activity.

- **Reaction Setup:** In a microplate, combine recombinant CDK4/Cyclin D and a substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).
- **Compound Incubation:** Add varying concentrations of **trans-3,5-dimethylmorpholine hydrochloride** to the wells.
- **Initiation:** Start the kinase reaction by adding ATP.
- **Detection:** After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.^[7]
- **Data Analysis:** Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Cell-Based Proliferation Assay (General Protocol)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate and allow them to adhere.
- **Compound Treatment:** Treat the cells with a range of concentrations of **trans-3,5-dimethylmorpholine hydrochloride**.
- **Incubation:** Incubate the cells for a period of 48-72 hours.

- **Viability Assessment:** Measure cell viability using a method such as the MTT or resazurin assay.
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

Safety data for **trans-3,5-dimethylmorpholine hydrochloride** is not extensively documented. However, based on the data for related morpholine compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

trans-3,5-Dimethylmorpholine hydrochloride presents an interesting scaffold for further investigation in the context of cancer research, particularly concerning pathways involving cell cycle regulation like CDK4/6. The information compiled in this guide, while highlighting the current gaps in experimental data, provides a foundational understanding for researchers and drug development professionals. Further studies are warranted to fully elucidate the physical, chemical, and pharmacological properties of this specific compound, including its stereospecific synthesis, detailed analytical characterization, and in-depth biological evaluation to confirm its mechanism of action and therapeutic potential.

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